molecular formula C13H23NO4 B14883760 Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate

Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate

Cat. No.: B14883760
M. Wt: 257.33 g/mol
InChI Key: FLJIZXBPKORGBF-UHFFFAOYSA-N
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Description

Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C₁₂H₂₁NO₃ It is known for its unique spirocyclic structure, which includes a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate typically involves the reaction of a spirocyclic intermediate with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The spirocyclic ring system can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex spirocyclic compounds.
  • Employed in the development of novel catalysts and ligands for asymmetric synthesis.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.

Comparison with Similar Compounds

  • Tert-butyl N-[(6-hydroxyspiro[3.3]heptan-2-yl)methyl]carbamate
  • Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
  • Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate

Comparison:

  • Tert-butyl N-[(6-hydroxyspiro[3.3]heptan-2-yl)methyl]carbamate shares a similar spirocyclic structure but differs in the position and nature of functional groups, affecting its reactivity and applications.
  • Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate has an oxo group instead of a hydroxymethyl group, leading to different chemical properties and potential applications.
  • Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate contains a nitrogen atom in the spirocyclic ring, which can significantly alter its biological activity and chemical reactivity.

Conclusion

Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[33]heptan-6-yl)methyl)carbamate is a versatile compound with a wide range of applications in scientific research Its unique spirocyclic structure and functional groups make it a valuable building block in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl]methyl]carbamate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-6-12(7-15)4-13(5-12)8-17-9-13/h15H,4-9H2,1-3H3,(H,14,16)

InChI Key

FLJIZXBPKORGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)COC2)CO

Origin of Product

United States

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